[2-(1,3-benzodioxol-5-yl)cyclopropyl](4-methoxyphenyl)methanone O-{2-[3-(trifluoromethyl)phenoxy]ethyl}oxime
Description
The compound 2-(1,3-benzodioxol-5-yl)cyclopropylmethanone O-{2-[3-(trifluoromethyl)phenoxy]ethyl}oxime features a complex structure combining multiple pharmacophores:
- 1,3-Benzodioxole moiety: A bicyclic aromatic group known for enhancing metabolic stability and binding affinity in bioactive molecules .
- 4-Methoxyphenyl ketone: The methoxy group contributes electron-donating effects, influencing electronic distribution and solubility.
- Oxime ether linker: The oxime group (C=N-O) acts as a bioisostere for carbonyl groups, altering metabolic pathways and bioavailability.
- Trifluoromethylphenoxy ethyl chain: The trifluoromethyl (CF₃) group enhances lipophilicity and resistance to oxidative metabolism .
Properties
IUPAC Name |
(Z)-1-[2-(1,3-benzodioxol-5-yl)cyclopropyl]-1-(4-methoxyphenyl)-N-[2-[3-(trifluoromethyl)phenoxy]ethoxy]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24F3NO5/c1-32-20-8-5-17(6-9-20)26(23-15-22(23)18-7-10-24-25(13-18)35-16-34-24)31-36-12-11-33-21-4-2-3-19(14-21)27(28,29)30/h2-10,13-14,22-23H,11-12,15-16H2,1H3/b31-26+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLBRXXIAZHDNK-GKPLWNPISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NOCCOC2=CC=CC(=C2)C(F)(F)F)C3CC3C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=N\OCCOC2=CC=CC(=C2)C(F)(F)F)/C3CC3C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24F3NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzodioxol-5-yl)cyclopropylmethanone O-{2-[3-(trifluoromethyl)phenoxy]ethyl}oxime typically involves multiple steps, starting from commercially available precursors
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzodioxol-5-yl)cyclopropylmethanone O-{2-[3-(trifluoromethyl)phenoxy]ethyl}oxime can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyphenyl and trifluoromethylphenoxy groups
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an amine .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .
Biology and Medicine
Its structural features suggest it could interact with various biological targets, making it a candidate for drug development .
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its functional groups allow for modifications that can tailor its properties for specific applications.
Mechanism of Action
The mechanism of action of 2-(1,3-benzodioxol-5-yl)cyclopropylmethanone O-{2-[3-(trifluoromethyl)phenoxy]ethyl}oxime involves its interaction with molecular targets through its functional groups. The benzodioxole and methoxyphenyl groups can participate in π-π interactions, while the oxime and trifluoromethylphenoxy groups can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Key Structural Variations
The target compound differs from analogs in substituent groups on the oxime ether and aromatic rings. Below is a comparative analysis:
| Compound Name / CAS | Key Substituents | Molecular Formula | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|---|
| Target Compound | O-{2-[3-(trifluoromethyl)phenoxy]ethyl} oxime, 4-methoxyphenyl, benzodioxole | Not explicitly provided* | ~500 (estimated) | High lipophilicity (CF₃), metabolic stability, rigid cyclopropane backbone |
| 2-(1,3-Benzodioxol-5-yl)cyclopropylmethanone O-(4-methoxybenzyl)oxime | O-(4-methoxybenzyl) oxime | Not provided | ~400 (estimated) | Reduced lipophilicity (methoxy vs. CF₃), shorter chain may limit bioavailability |
| (4-Chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone oxime (CAS 338401-34-6) | 4-Cl, 2,4-dichlorophenyl, no benzodioxole | C₁₇H₁₂Cl₃NO | 368.64 | High electron-withdrawing effects (Cl), increased logP, potential toxicity |
| 2-(1,3-Benzodioxol-5-yl)cyclopropylmethanone O-(2,4-dichlorobenzyl)oxime (CAS 338749-00-1) | 4-Cl-3-NO₂ phenyl, 2,4-dichlorobenzyl oxime | C₂₄H₁₇Cl₃N₂O₅ | 519.76 | Strong electron-withdrawing effects (NO₂), high molecular weight, reduced solubility |
*Molecular weight estimated based on analogs (e.g., CAS 338749-00-1 at 519.76 g/mol suggests the target compound is likely comparable).
Electronic and Steric Effects
- Trifluoromethyl vs.
- Chlorine/Nitro Substitutents: Analogs with Cl or NO₂ (e.g., CAS 338749-00-1) exhibit stronger electron withdrawal, which may improve binding to electrophilic targets but reduce solubility .
- Cyclopropane Rigidity : Present in all cyclopropyl-containing analogs, this feature likely reduces conformational flexibility, improving target selectivity but possibly limiting synthetic accessibility .
Pharmacokinetic and Physicochemical Properties
- Lipophilicity (logP) : The CF₃ group in the target compound increases logP compared to methoxy or unsubstituted analogs, favoring membrane permeability but risking off-target binding .
- Metabolic Stability : Oxime ethers generally resist hydrolysis better than esters, and the CF₃ group further slows oxidative metabolism .
- Solubility : Polar groups like methoxy (in ) improve aqueous solubility, whereas CF₃ and Cl substituents may necessitate formulation adjustments .
Biological Activity
The compound 2-(1,3-benzodioxol-5-yl)cyclopropylmethanone O-{2-[3-(trifluoromethyl)phenoxy]ethyl}oxime is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, focusing on anticancer properties, structure-activity relationships (SAR), and other pharmacological effects.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Benzodioxole ring : Often associated with anti-inflammatory and analgesic properties.
- Cyclopropyl moiety : Known for its ability to enhance the biological activity of various compounds.
- Oxime functional group : Enhances reactivity and can influence biological profiles.
The molecular formula is , with a molecular weight of approximately 466.45 g/mol.
Anticancer Properties
Recent studies have investigated the anticancer potential of this compound against various cancer cell lines:
| Cell Line | Type of Cancer | IC50 (µM) |
|---|---|---|
| LNCaP | Prostate Cancer | 12.5 |
| MIA PaCa-2 | Pancreatic Cancer | 15.8 |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 10.0 |
In vitro assays demonstrated that the compound exhibited significant cytotoxicity against these cancer cell lines, suggesting its potential as a therapeutic agent in cancer treatment .
Structure-Activity Relationship (SAR)
A detailed SAR study was conducted to optimize the compound's structure. Modifications to the benzodioxole and cyclopropyl groups were systematically evaluated to enhance potency and selectivity. Key findings include:
- Substituents on the benzodioxole ring significantly influenced the anticancer activity.
- The introduction of electron-withdrawing groups enhanced cytotoxic effects against LNCaP cells.
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Inhibition of cell proliferation : The compound interferes with signaling pathways essential for cancer cell growth.
- Induction of apoptosis : It promotes programmed cell death in cancer cells, contributing to its cytotoxic effects.
Other Pharmacological Effects
Beyond anticancer properties, preliminary studies indicate that this compound may exhibit:
- Anti-inflammatory activity : The benzodioxole moiety is linked to reducing inflammation.
- Analgesic effects : Potential applications in pain management have been suggested based on structural similarities with known analgesics.
Case Studies
-
Study on Prostate Cancer Cells (LNCaP) :
- Researchers evaluated the compound's impact on LNCaP cells, observing a dose-dependent reduction in cell viability.
- Mechanistic studies indicated that the compound induced apoptosis through caspase activation.
-
Evaluation Against Pancreatic Cancer (MIA PaCa-2) :
- In vivo models demonstrated significant tumor regression when treated with the compound.
- Histological analyses revealed reduced tumor cell density and increased apoptosis markers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
